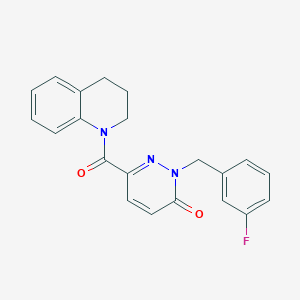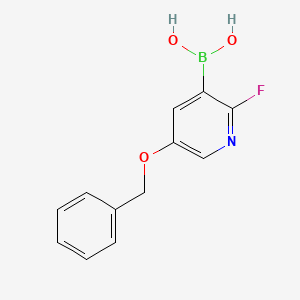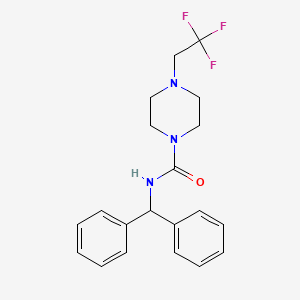
N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide” is a complex organic compound. The benzhydryl motif and the piperazine nucleus are fundamental components present in drugs which are anti-histamines, anti-hypertensive, anti-migraine, and anti-allergenic agents . Piperazines are found in various biologically active compounds across a number of different therapeutic areas .
Synthesis Analysis
While specific synthesis information for “this compound” is not available, a similar compound, “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, was synthesized by the nucleophilic substitution of 1-benzhydryl piperazine with 2-nitro-benzenesulfonyl chloride .
Molecular Structure Analysis
The structure of a similar compound, “1-benzhydryl-4-(2-nitro-benzenesulfonyl)-piperazine”, reveals that the piperazine ring is in a chair conformation. The geometry around the S atom is distorted tetrahedral .
Applications De Recherche Scientifique
Anti-Mycobacterial Activity
Piperazine derivatives have demonstrated significant potential in the development of anti-mycobacterial agents, especially against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of piperazine as a medicinally important scaffold enables the design and synthesis of potent molecules with enhanced anti-TB activity. The structure-activity relationship (SAR) of these compounds provides a solid foundation for medicinal chemists to develop safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
Therapeutic Applications and Patent Review
Piperazine rings are integral to a myriad of drugs across different therapeutic classes, such as antipsychotics, antihistamines, antidepressants, anticancer, antiviral, and anti-inflammatory agents. Their structural flexibility and ability to be modified significantly influence the pharmacokinetic and pharmacodynamic profiles of the resultant molecules. This adaptability makes piperazines a valuable building block in drug discovery, with several patents highlighting their utility in creating drug-like elements for various diseases (Rathi et al., 2016).
Water Treatment and Desalination
Semi-aromatic polyamide thin film composite membranes, incorporating piperazine derivatives, have shown promise in reverse osmosis (RO) and nanofiltration (NF) for water treatment and desalination. These membranes exhibit improved performance characteristics, such as enhanced water permeability and selectivity, primarily due to the unique properties imparted by piperazine-based polyamide layers. This advancement in membrane technology is crucial for developing more efficient and effective solutions for water purification and desalination, addressing global water scarcity issues (Gohil & Ray, 2017).
Biological Activities and Mode of Action
Piperazine compounds are known for their broad spectrum of biological activities, including antimicrobial, anti-tubercular, anticonvulsant, anti-depressant, anti-malarial, and anti-inflammatory effects. The modifications in the piperazine ring structure can lead to high efficacy, better potency, and lesser toxicity. This diversity in biological activity underscores the potential of piperazines and their derivatives as leads in the development of new therapeutic agents across various disease states. The exploration of their mode of action and the associated biological effects continues to be a rich area of research, providing insights into their potential as novel CNS (Central Nervous System) acting drugs and beyond (Verma & Kumar, 2017).
Mécanisme D'action
Target of Action
It’s known that the piperazine nucleus, a fundamental component of this compound, is capable of binding to multiple receptors with high affinity . This makes it a privileged structure in various biologically active compounds across different therapeutic areas .
Mode of Action
It’s known that piperazine derivatives have broad pharmacological action on the central nervous system (cns), especially on dopaminergic neurotransmission . This suggests that the compound might interact with its targets, leading to changes in neurotransmission.
Biochemical Pathways
Given the broad pharmacological action of piperazine derivatives on the cns, it’s plausible that multiple biochemical pathways related to neurotransmission could be affected .
Result of Action
Piperazine derivatives are known to possess excellent pharmacological activities such as vasodilator, hypotensive, anti-viral, and cerebral blood flow increasing actions . This suggests that the compound might have similar effects.
Propriétés
IUPAC Name |
N-benzhydryl-4-(2,2,2-trifluoroethyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F3N3O/c21-20(22,23)15-25-11-13-26(14-12-25)19(27)24-18(16-7-3-1-4-8-16)17-9-5-2-6-10-17/h1-10,18H,11-15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNKRYGJRKRJRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-N-[(1-methyl-2-oxoquinolin-3-yl)methyl]acetamide](/img/structure/B2882450.png)


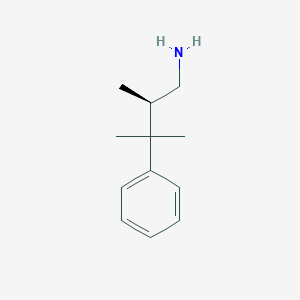
![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]ethanesulfonamide](/img/structure/B2882456.png)

![2-((1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-mesitylacetamide](/img/structure/B2882460.png)
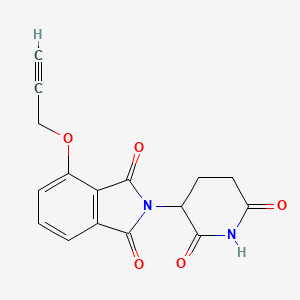
![3-{5-[(2,4-dimethylbenzyl)thio]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl}-N-(2-methoxybenzyl)propanamide](/img/structure/B2882462.png)
